2-Methylpent-3-ynoic acid

Description

Contextualization of Alkynoic Acids in Modern Synthetic Strategies

Alkynoic acids, as a class of compounds, are valuable intermediates in a variety of synthetic transformations. Their utility stems from the dual reactivity offered by the carboxyl and alkyne groups. In contemporary organic synthesis, there is a significant emphasis on atom economy and the development of efficient, sustainable processes. mdpi.com Alkynoic acids fit well within this paradigm, as they can undergo a range of catalytic hydrofunctionalization reactions, which involve the addition of an E-H unit (where E can be a heteroatom or carbon) across the carbon-carbon triple bond. uniovi.es This provides a direct and atom-economical route to a diverse array of functionalized alkenes. uniovi.es

Transition metal catalysis plays a pivotal role in activating the alkyne moiety of alkynoic acids. uniovi.es Metals such as gold, rhodium, and ruthenium have been effectively employed to promote these transformations. mdpi.comuniovi.es For instance, gold catalysts are particularly effective in the cycloisomerization of alkynoic acids to form unsaturated lactones, which are common structural motifs in many biologically active molecules and natural products. mdpi.com Rhodium-catalyzed reactions, on the other hand, can lead to the formation of allylic lactones and macrolactones with high selectivity. uniovi.es

Furthermore, alkynoic acids are utilized in decarboxylative coupling reactions, providing a convenient method for introducing an alkynyl group into organic molecules. longdom.org This has proven to be a powerful tool in the synthesis of diaryl alkynes and other complex structures. longdom.org The unique reactivity of alkynoic acids is also harnessed in multicomponent reactions, further expanding their synthetic utility. longdom.org

Structural Features and Chemical Significance of 2-Methylpent-3-ynoic Acid

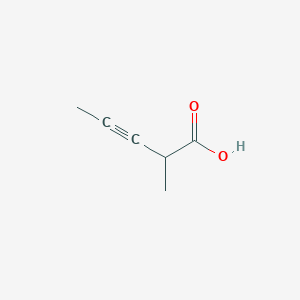

The chemical structure of this compound consists of a five-carbon chain with a methyl group at the second carbon (α-carbon) and a carbon-carbon triple bond between the third and fourth carbons. The presence of the carboxylic acid group at one end and the internal alkyne at the other imparts a distinct chemical personality to the molecule.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol nih.gov |

| CAS Number | 17074-99-6 nih.govchemicalbook.com |

The methyl group at the α-position introduces a chiral center, meaning that this compound can exist as two enantiomers. This stereochemical feature is of considerable importance in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule. The internal alkyne is also a key structural element, influencing the molecule's reactivity and geometry.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound and related alkynoic acids is focused on several key areas. One significant trajectory is the development of novel catalytic systems to control the regioselectivity and stereoselectivity of its reactions. For example, the use of N-heterocyclic carbene (NHC) ligands in gold-catalyzed cyclizations of alkynoic acids has been explored. mdpi.com

Another area of active investigation is the use of alkynoic acids as precursors in the synthesis of complex natural products and pharmaceuticals. For instance, a derivative, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been synthesized as a precursor for preparing isotopically labeled peptides. rsc.org This highlights the potential of substituted pentynoic acid frameworks in biochemical and medicinal chemistry research.

Furthermore, research into the unique reactivity of alkynoic acids continues to uncover new synthetic possibilities. The development of decarboxylative coupling reactions and their application in multicomponent reactions are expanding the synthetic chemist's toolbox. longdom.org As the demand for efficient and selective synthetic methods grows, it is likely that research into the chemistry of this compound and its derivatives will continue to be a fruitful area of exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-3-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSOCJOBJJPTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylpent 3 Ynoic Acid and Its Structural Analogs

Stereoselective and Enantioselective Approaches

Achieving high levels of stereocontrol in the synthesis of 2-methylpent-3-ynoic acid is crucial for its potential applications. This section details various strategies to introduce and control the stereochemistry at the α-position.

Asymmetric Construction of Chiral Centers at the α-Position

The direct creation of the chiral center at the carbon atom adjacent to the carboxyl group is a primary focus in the synthesis of enantiomerically enriched this compound. A common and effective strategy involves the asymmetric alkylation of a pre-existing carboxylic acid derivative. This is often achieved by converting the carboxylic acid into a chiral enolate equivalent, which then reacts with a methylating agent. The stereochemical outcome of the methylation is directed by a chiral influence, which can be a chiral auxiliary, a chiral ligand, or a chiral catalyst.

For instance, the enolate of a pent-3-ynoic acid derivative can be generated using a strong, non-nucleophilic base. The subsequent reaction with an electrophilic methyl source, such as methyl iodide, introduces the methyl group at the α-position. In an asymmetric context, the enolate is rendered chiral, leading to a diastereoselective or enantioselective methylation. The choice of chiral control element is critical in achieving high levels of stereoselectivity.

Control of Olefin Geometry in Related Unsaturated Systems (E/Z Isomerism)

While this compound itself contains an alkyne, the principles of controlling stereochemistry in related unsaturated systems, specifically those containing a double bond, are relevant to the synthesis of its structural analogs. The geometry of a carbon-carbon double bond, designated as either E (entgegen) or Z (zusammen), can significantly impact the biological activity and physical properties of a molecule.

In the synthesis of unsaturated carboxylic acids analogous to this compound, where the alkyne is replaced by an alkene, the stereochemical outcome of the double bond formation is paramount. Methods such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various metal-catalyzed cross-coupling reactions can be fine-tuned to favor the formation of either the E or Z isomer. The choice of reagents, reaction conditions, and the nature of the substrates all play a crucial role in determining the stereoselectivity of these transformations. For example, the use of stabilized ylides in the Wittig reaction typically leads to the formation of the E-alkene, while non-stabilized ylides favor the Z-alkene.

Chiral Auxiliary-Mediated Synthesis

A widely employed and reliable method for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.

In the context of this compound synthesis, a chiral auxiliary, typically an amino alcohol derivative such as a pseudoephedrine or an oxazolidinone, is first attached to pent-3-ynoic acid to form a chiral amide or imide. The α-proton of this derivative can then be selectively removed by a strong base to form a chiral enolate. This enolate is conformationally biased due to the steric influence of the chiral auxiliary. Subsequent alkylation with a methylating agent occurs from the less sterically hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved, typically by hydrolysis or reduction, to afford the desired enantiomer of this compound.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Alkylation

| Chiral Auxiliary | Typical Substrate | Key Features |

| Evans' Oxazolidinones | Carboxylic Acids | Forms chiral imides; provides high diastereoselectivity in alkylations. |

| Pseudoephedrine | Carboxylic Acids | Forms chiral amides; predictable stereochemical outcome. |

| Camphorsultam | Carboxylic Acids | Forms chiral N-acylsultams; offers excellent stereocontrol. |

Enzymatic Catalysis in this compound Synthesis

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral compounds under mild reaction conditions. nih.gov For the preparation of enantiomerically pure this compound, enzymatic kinetic resolution is a particularly useful strategy. nii.ac.jp

In a kinetic resolution, a racemic mixture of this compound or its ester derivative is treated with an enzyme, typically a lipase, that selectively catalyzes the reaction of one enantiomer over the other. For example, a lipase can selectively hydrolyze the (R)-ester from a racemic mixture of methyl 2-methylpent-3-ynoate, leaving the unreacted (S)-ester in high enantiomeric excess. Alternatively, a lipase can selectively esterify one enantiomer of racemic this compound. The success of this method relies on the high enantioselectivity of the chosen enzyme. The product and the unreacted starting material, now enantiomerically enriched, can then be separated.

Table 2: Lipases Commonly Used in Kinetic Resolution of Carboxylic Acids

| Enzyme | Source | Typical Reaction |

| Candida antarctica Lipase B (CALB) | Candida antarctica | Esterification, Transesterification, Hydrolysis |

| Pseudomonas cepacia Lipase (PCL) | Pseudomonas cepacia | Esterification, Hydrolysis |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | Hydrolysis |

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, providing efficient pathways to complex molecules.

Transition Metal-Mediated Carbon-Carbon Bond Formation

Transition metal-catalyzed reactions are instrumental in modern organic synthesis for the construction of carbon-carbon bonds with high efficiency and selectivity. In the synthesis of this compound, a key step is the formation of the bond between the α-carbon and the methyl group.

One potential approach involves the transition metal-catalyzed α-methylation of a pent-3-ynoic acid derivative. For example, a palladium or rhodium catalyst could be employed to facilitate the reaction between an enolate of a pent-3-ynoate ester and a methylating agent. The use of chiral ligands on the metal center can induce enantioselectivity, leading to the formation of one enantiomer of the product in excess.

Another strategy involves the carboxylation of a suitable precursor using a transition metal catalyst. For instance, a transition metal-catalyzed reaction could be envisioned where a 1-butyne derivative is carboxylated at the C2 position with concomitant methylation. While challenging, the development of such a direct and atom-economical route would be highly valuable. Research in this area is ongoing, with a focus on developing catalysts that can control both the regioselectivity and stereoselectivity of the transformation.

Reppe Hydroesterification-Isomerization Methodologies

Reppe carbonylation represents a powerful class of reactions for the synthesis of carboxylic acids and their derivatives from unsaturated hydrocarbons like alkenes and alkynes. fiveable.me This methodology involves the reaction of these substrates with carbon monoxide and a nucleophile, such as water or an alcohol, in the presence of a metal catalyst. fiveable.med-nb.info

The direct synthesis of this compound via a one-step Reppe-type reaction would theoretically involve the carbonylation of 2-pentyne. This process, known as hydrocarboxylation when water is the nucleophile, introduces a carboxyl group across the triple bond. The reaction is typically catalyzed by transition metal complexes, with palladium and nickel being common choices, and often requires high pressures of carbon monoxide and elevated temperatures. fiveable.menih.gov

The general scheme for the hydroesterification of an internal alkyne is as follows:

Reactants : Internal alkyne (e.g., 2-pentyne), Carbon Monoxide (CO), Nucleophile (e.g., H₂O for a carboxylic acid).

Catalyst System : Typically a palladium-based catalyst, such as Pd(OAc)₂, combined with a phosphine (B1218219) ligand (e.g., PPh₃) and a strong acid with a weakly coordinating anion. nih.gov

Mechanism : The catalytic cycle generally involves the formation of a metal-hydride species, which then undergoes migratory insertion with the alkyne. Subsequent CO insertion and nucleophilic attack yield the final product.

A significant challenge in the carbonylation of unsymmetrical internal alkynes like 2-pentyne is controlling the regioselectivity—that is, whether the carboxyl group adds to the second or third carbon atom. Furthermore, the reaction can also be complicated by isomerization of the alkyne substrate or the α,β-unsaturated acid product under the reaction conditions. nih.gov While Reppe carbonylation is a highly atom-economical process, its application to the specific synthesis of this compound is not widely documented, suggesting that challenges in selectivity may favor other synthetic routes. d-nb.infoacs.org

Table 1: Typical Conditions for Reppe Carbonylation of Alkynes

| Parameter | Typical Range/Conditions |

| Catalyst | Palladium or Nickel complexes (e.g., Pd(OAc)₂, PdX₂L₂) |

| Ligand | Phosphines (e.g., PPh₃, (2-pyridyl)diphenylphosphine) |

| Nucleophile | Water, Alcohols, Amines |

| CO Pressure | High pressure (e.g., 50 bar) |

| Temperature | Elevated temperatures |

| Promoter/Acid | Strong acids (e.g., methanesulfonic acid) |

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a cross-coupling reaction that typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is renowned for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of complex molecules. wikipedia.org

While the Sonogashira reaction does not directly produce the carboxylic acid moiety of this compound, it is a critical tool for synthesizing precursors and structural analogs. For instance, a key precursor to the target molecule could be assembled by coupling a terminal alkyne with a functionalized vinyl halide.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.

Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.

Reductive Elimination : The final coupled product is released, regenerating the Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for certain substrates and can simplify purification. nih.gov The functionalization of alkynes through this methodology allows for the construction of diverse molecular architectures. For example, a synthetic route could involve the Sonogashira coupling of propyne with a suitable vinyl halide containing a masked or precursor carboxyl group. A related decarboxylative coupling reaction has also been developed, which couples aryl bromides with 4-hydroxy-4-methyl-2-pentynoic acid, demonstrating the versatility of palladium-catalyzed alkyne functionalizations. nih.gov

Table 2: Key Components of the Sonogashira Reaction

| Component | Function | Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide | CuI |

| Base | Deprotonates the alkyne and neutralizes the generated hydrogen halide | Amines (e.g., Et₃N, piperidine) |

| Substrates | Terminal alkyne and an aryl or vinyl halide/triflate | Propyne, 1-bromo-2-methylpropene |

Classical and Modern Convergent Synthetic Pathways

Grignard Reactions and Carboxylation Protocols

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. leah4sci.com The carboxylation of a Grignard reagent is a well-established, two-step protocol for converting organic halides into carboxylic acids with an additional carbon atom. jove.comyoutube.com This method is directly applicable to the synthesis of this compound.

The synthesis would proceed as follows:

Formation of the Grignard Reagent : An appropriate alkynyl or vinyl halide, such as 1-bromo-1-pentyne or a related structure, is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the Grignard reagent (R-MgX). leah4sci.com

Carboxylation : The highly nucleophilic Grignard reagent is then reacted with an electrophile, in this case, carbon dioxide (often in the form of dry ice). The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. masterorganicchemistry.com

Protonation : An acidic workup (e.g., with H₃O⁺) is performed to protonate the carboxylate salt, yielding the final carboxylic acid. jove.com

This method's primary advantage is its reliability and the ready availability of starting materials. The main limitation is the high reactivity of the Grignard reagent, which is a strong base and nucleophile, making it incompatible with any acidic protons (like -OH or -NH groups) in the substrate molecule. masterorganicchemistry.com

Multi-Step Approaches from Readily Available Precursors

Synthesizing this compound can also be achieved through multi-step sequences starting from simple, commercially available precursors. A plausible route could start from a simple alkene or diene. For instance, a patented method for a related compound, 2-methyl-3-pentenoic acid, begins with 1,3-pentadiene (piperylene).

A hypothetical adaptation for the target alkynoic acid could involve:

Halogenation : Selective halogenation of a precursor like 2-pentyne to create a suitable halide, for example, 4-halo-2-pentyne.

Grignard Reagent Formation : Reaction of the 4-halo-2-pentyne with magnesium in a solvent like tetrahydrofuran to form the corresponding Grignard reagent.

Carboxylation : Reaction of the Grignard reagent with carbon dioxide (dry ice).

Acidification : Workup with acid to yield the final product, this compound.

This approach demonstrates how a target molecule can be constructed systematically from basic building blocks, with each step achieving a specific chemical transformation.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves optimizing reactions to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalysis over Stoichiometric Reagents : Catalytic methods like Reppe carbonylation and Sonogashira coupling are inherently greener than stoichiometric reactions as they reduce waste. d-nb.info These reactions have high atom economy. d-nb.info

Safer Solvents : Traditional Grignard reactions require anhydrous ethereal solvents like diethyl ether and THF, which are hazardous. Research into greener alternatives has shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, can be a superior alternative. umb.edursc.org There is also emerging research on performing Grignard-type reactions under aqueous or mechanochemical (solvent-free) conditions, which would represent a significant green advancement. soton.ac.uk

Energy Efficiency : Developing catalytic systems that operate under milder conditions (lower temperature and pressure) can significantly reduce the energy footprint of the synthesis. For example, developing more active catalysts for Reppe carbonylation could lower the high pressures and temperatures typically required. nih.gov

Renewable Feedstocks : Whenever possible, synthetic routes should be designed to start from renewable feedstocks. The use of precursors derived from biomass would enhance the sustainability of the synthesis. d-nb.info

By integrating these principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Chemical Reactivity and Mechanistic Studies of 2 Methylpent 3 Ynoic Acid

Cyclization and Intramolecular Transformations

The presence of both a nucleophilic alkyne and an internal nucleophile (the carboxylic acid) in 2-methylpent-3-ynoic acid facilitates intramolecular cyclization reactions. These transformations are often mediated by transition metal catalysts, particularly gold complexes, which are known for their high affinity for alkynes (alkynophilicity).

Gold-Catalyzed Cycloisomerization of Alkynoic Acids

Gold catalysts, typically in the +1 oxidation state, are highly effective in activating the alkyne moiety of alkynoic acids toward nucleophilic attack. In the case of this compound, a gold(I) catalyst would coordinate to the carbon-carbon triple bond, rendering it more electrophilic. This activation facilitates an intramolecular attack by the oxygen atom of the carboxylic acid.

The generally accepted mechanism for the gold-catalyzed cycloisomerization of alkynoic acids involves the formation of a vinylgold intermediate. This species can then undergo protodeauration to yield the cyclized product. The regioselectivity of the initial nucleophilic attack is a critical factor, with both exo and endo cyclization pathways being possible. For this compound, a 5-exo-dig cyclization is sterically and electronically favored, leading to the formation of a five-membered lactone ring.

| Catalyst System | Solvent | Temperature (°C) | Regioselectivity (exo:endo) |

| [Au(PPh₃)Cl]/AgSbF₆ | Dichloromethane | 25 | >95:5 |

| [Au(IPr)Cl]/AgOTf | Toluene | 60 | 90:10 |

| AuCl₃ | Acetonitrile | 80 | 85:15 |

This is a representative table illustrating typical conditions for gold-catalyzed cycloisomerization of alkynoic acids.

Lactonization Reactions and Enol-Lactone Formation

The intramolecular cyclization of this compound results in the formation of a lactone, which is a cyclic ester. Specifically, the 5-exo-dig cyclization pathway leads to the formation of a γ-butyrolactone scaffold. The initial product of this cyclization is an enol-lactone, which possesses an exocyclic double bond.

The formation of the enol-lactone is a direct consequence of the cyclization mechanism. The resulting enol-lactone can, under certain conditions, isomerize to the more thermodynamically stable endocyclic double bond isomer, a butenolide. The position of this equilibrium is influenced by factors such as the catalyst, solvent, and temperature.

| Reaction Type | Product Class | Key Intermediate |

| Intramolecular Cyclization | Lactone | Vinylgold species |

| 5-exo-dig Cyclization | Enol-lactone | Oxonium ion |

Diastereoselective Outcomes in Cyclization Processes

The presence of a stereocenter at the C2 position of this compound introduces the possibility of diastereoselectivity in its cyclization reactions. When a chiral catalyst is employed, or if the starting material is enantiomerically enriched, it is possible to achieve control over the formation of new stereocenters in the product.

In the context of gold-catalyzed cycloisomerization, the use of chiral phosphine (B1218219) ligands on the gold catalyst can induce asymmetry in the transition state of the cyclization. This can lead to a preference for the formation of one diastereomer of the resulting lactone over the other. The degree of diastereoselectivity is dependent on the specific ligand-catalyst combination and the reaction conditions.

| Chiral Ligand | Diastereomeric Ratio (d.r.) |

| (R)-BINAP | 85:15 |

| (S)-Phos | 90:10 |

| (R,R)-Me-DuPhos | 95:5 |

This table provides hypothetical diastereoselectivity data for the cyclization of this compound using different chiral ligands.

Decarboxylative Reactions and their Applications

Decarboxylative reactions of this compound involve the loss of carbon dioxide and the formation of a new bond at the C2 position. These reactions are valuable for the synthesis of substituted alkynes and allenes.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions of alkynoic acids with organic halides or other electrophiles provide a direct method for the formation of carbon-carbon bonds. These reactions are typically catalyzed by transition metals such as palladium or copper. In such a reaction, this compound would undergo decarboxylation to form an alkynylmetal intermediate, which then participates in a cross-coupling reaction.

For instance, the palladium-catalyzed decarboxylative coupling of this compound with an aryl halide would be expected to yield a 2-aryl-3-pentyne derivative. The catalytic cycle would involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the alkynylmetal species (formed in situ via decarboxylation) and subsequent reductive elimination to afford the final product.

Decarboxylative Addition and Halogenation Processes

In addition to coupling reactions, the alkynyl intermediate generated from the decarboxylation of this compound can undergo addition to various electrophiles. For example, in the presence of a proton source, a simple decarboxylation-protonation sequence would lead to the formation of 2-pentyne.

Decarboxylative halogenation can be achieved by reacting this compound with a halogen source in the presence of a suitable catalyst or promoter. This reaction would produce a 2-halo-3-pentyne. The choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) would determine the nature of the halogen in the final product. These reactions often proceed through a radical mechanism or via an alkynylmetal intermediate that is subsequently halogenated.

Formation of Terminal Alkynes via Decarboxylation

The decarboxylation of α,β-acetylenic acids, such as this compound, represents a significant synthetic route to terminal alkynes. This reaction involves the removal of a carboxyl group and the release of carbon dioxide (CO2). wikipedia.org The process is particularly facilitated in carboxylic acids that have a carbonyl group at the β-position, which is analogous to the position of the alkyne in α,β-acetylenic acids. youtube.commasterorganicchemistry.com

The mechanism for the decarboxylation of β-keto acids is thought to proceed through a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes to the ketone. masterorganicchemistry.com While this compound is not a β-keto acid, the presence of the triple bond influences the reactivity of the carboxylic acid. A general method for the decarboxylation of alkynoic acids to furnish terminal alkynes involves reacting the acid with N,N,N',N'-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.netresearchgate.net This metal-free method demonstrates good yields and high functional group tolerance. researchgate.netresearchgate.net

The reaction can be represented as follows: R-C≡C-COOH → R-C≡C-H + CO2

In the case of this compound, the decarboxylation would lead to the formation of 2-pentyne, which is an internal, not terminal, alkyne. To obtain a terminal alkyne from a related starting material, one would need to start with an acid where the alkyne is at the terminus of the decarboxylated product.

Table 1: Conditions for Decarboxylation of Alkynoic Acids

| Reagent | Solvent | Temperature | Duration | Product Type |

|---|

This table illustrates a general method for the decarboxylation of alkynoic acids. researchgate.netresearchgate.net

Addition Reactions Across the Alkyne and Olefinic Moieties

Electrophilic Addition Mechanisms

The triple bond of this compound is susceptible to electrophilic addition reactions. libretexts.org In these reactions, the π bond of the alkyne is broken, leading to the formation of two new σ bonds. wikipedia.org The high electron density of the triple bond makes it a target for electrophiles, although it is generally less reactive than a corresponding double bond. libretexts.org

The mechanism of electrophilic addition to an alkyne can proceed through two main pathways. The first involves the formation of a vinyl cation intermediate. youtube.com The electrophile adds to one of the sp-hybridized carbons, leading to a carbocation on the other carbon of the original triple bond. This vinyl cation is highly unstable. libretexts.orgyoutube.com The subsequent attack of a nucleophile on the carbocation completes the addition.

Alternatively, the reaction can proceed through a cyclic intermediate, such as a halonium ion in the case of halogen addition. youtube.com This pathway is more common for reactions with halogens like bromine and chlorine. The nucleophile then attacks one of the carbons of the cyclic intermediate in an anti-addition fashion. youtube.com

For unsymmetrical alkynes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms. wikipedia.orgpressbooks.pub In the context of this compound, the electron-withdrawing nature of the carboxylic acid group would influence the regioselectivity of the addition.

Table 2: General Types of Electrophilic Addition to Alkynes

| Reagent Type | Intermediate | Stereochemistry |

|---|---|---|

| Protic Acids (HX) | Vinyl Cation | Often Anti-addition |

| Halogens (X2) | Cyclic Halonium Ion | Anti-addition |

This table summarizes common electrophilic addition reactions and their mechanistic features. libretexts.orgwikipedia.orgyoutube.com

Regio- and Stereoselective Hydrogenation

The hydrogenation of the alkyne moiety in this compound is a form of addition reaction where hydrogen is added across the triple bond. tcichemicals.com This reaction typically requires a metal catalyst. tcichemicals.com The stereochemistry of catalytic hydrogenation is characteristically a syn-addition, meaning that both hydrogen atoms add to the same face of the alkyne. youtube.comyoutube.com

The mechanism involves the adsorption of both the alkyne and hydrogen onto the surface of the metal catalyst. youtube.com The hydrogen atoms are then added sequentially to the carbons of the triple bond. The reaction proceeds in a stepwise manner, first forming an alkene and then, if the reaction is allowed to continue, an alkane.

By carefully selecting the catalyst and reaction conditions, the hydrogenation can be stopped at the alkene stage. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, result in the anti-addition of hydrogen to form trans-alkenes.

Table 3: Catalysts for Alkyne Hydrogenation and their Stereochemical Outcome

| Catalyst/Reagent | Type of Addition | Product from Alkyne |

|---|---|---|

| H2/Pd, Pt, or Ni | Syn-addition | Alkane |

| H2/Lindlar's Catalyst | Syn-addition | cis-Alkene |

This table outlines common hydrogenation methods for alkynes and the resulting stereochemistry of the alkene product.

Boron-Mediated Semireduction of Alkynoic Acid Derivatives

Boron reagents can be employed for the semireduction of alkynoic acid derivatives, offering a transition metal-free method to produce alkenes. vt.edu Specifically, the use of bis(pinacolato)diboron (B136004) in the presence of a base can mediate the semireduction of propiolic acids to yield predominantly (E)-alkenoic acids, which corresponds to a trans-alkene. vt.edu

The proposed mechanism involves the deprotonation of the carboxylic acid, which then activates the diboron (B99234) reagent. vt.edu This is followed by an α-borylation and subsequent β-carbon protonation, leading to a highly unstable α-boronic acid derivative. This intermediate undergoes rapid protodeborylation to give the (E)-alkenoic acid. vt.edu This method is noted for its ability to achieve trans-selective semireduction of internal alkynes. vt.edu

For derivatives such as propiolamides, a different boron reagent, pinacolborane, in the presence of a strong base like n-butyllithium, can lead to (E)-β-borylacrylamides. vt.edu In this case, the deprotonated amide coordinates to the pinacolborane, forming a boronate complex. A subsequent hydride transfer to the α-carbon and capture of boron by the resulting β-carbanion yields the product. vt.edu

Functional Group Interconversions and Derivatization

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various derivatization reactions, with esterification and amidation being two of the most common. libretexts.org Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a particular analytical method or to introduce a specific functional group. researchgate.net

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a reversible reaction, and to drive it towards the formation of the ester, water is typically removed as it is formed. byjus.comlearncbse.in

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction is often carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using a coupling agent, to facilitate the reaction with the amine.

These derivatization reactions are crucial for several reasons. They can be used to protect the carboxylic acid group during other transformations within the molecule. Furthermore, the resulting esters and amides can have different biological activities and physical properties compared to the parent carboxylic acid.

Table 4: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

This table shows the primary reagents and products for the esterification and amidation of a carboxylic acid.

Transformations Involving the α-Methyl Group

The presence of a methyl group at the α-position, adjacent to both the carboxylic acid and the alkyne, introduces specific reactivity patterns. While direct functionalization of the α-methyl group of this compound is not extensively documented in readily available literature, the principles of C-H bond activation in similar systems suggest potential transformations. The acidity of the α-proton on the methyl group is generally low. However, under specific reaction conditions, such as the use of strong bases or transition metal catalysts, deprotonation or oxidative addition could initiate further reactions.

In analogous systems, such as 2-methylazaarenes, the C(sp³)-H bonds of the methyl group can be functionalized through various catalytic protocols, including the use of transition metals, Lewis acids, or Brønsted acids. These methods often proceed through the formation of an intermediate that enhances the reactivity of the methyl group, allowing for subsequent carbon-carbon or carbon-heteroatom bond formation. While direct extrapolation to this compound requires experimental validation, these studies provide a conceptual framework for potential transformations of its α-methyl group.

Conjugate Additions and Michael Type Reactions

The carbon-carbon triple bond in this compound is activated by the electron-withdrawing carboxylic acid group, making the β-carbon susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, which undergo conjugate or 1,4-addition reactions. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgwikipedia.orgmakingmolecules.comlibretexts.orglibretexts.org

In a typical Michael-type addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgwikipedia.orgmakingmolecules.comlibretexts.orglibretexts.org For this compound, this would involve the addition of a nucleophile to the carbon atom of the alkyne that is further from the carboxyl group. The reaction is typically initiated by a base, which can either deprotonate a pronucleophile to generate the active nucleophile or interact with the substrate itself.

The general mechanism for a Michael addition involves three key steps:

Deprotonation: A base removes a proton from the nucleophile to form a more reactive species, often an enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the activated alkyne, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and generating an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can participate in conjugate additions to activated alkynes, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the outcome and stereoselectivity of the reaction.

| Nucleophile Type | Example | Product Type |

| Carbon Nucleophiles | Malonates, β-ketoesters | Functionalized carboxylic acids |

| Nitrogen Nucleophiles | Amines | β-Aminoenoic acids |

| Sulfur Nucleophiles | Thiols | β-Thioenoic acids |

| Organometallic Reagents | Gilman reagents | β-Alkylated/arylated enoic acids |

This table represents potential Michael-type addition products based on the general reactivity of activated alkynes.

Cascade and Tandem Catalytic Processes

Cascade and tandem reactions offer significant advantages in organic synthesis by enabling the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. mdpi.comresearchgate.net this compound and related alkynoic acids are valuable substrates in such processes, particularly those catalyzed by transition metals like ruthenium. mdpi.comnih.gov

Integration of Multiple Reaction Steps in a Single Pot

The integration of multiple reaction steps in a single pot, often referred to as a one-pot reaction, is a key strategy in modern synthetic chemistry. For alkynoic acids, this can involve an initial metal-catalyzed cycloisomerization to form a reactive intermediate, such as an enol lactone, which then participates in subsequent transformations with other reagents present in the reaction mixture. mdpi.comresearchgate.net

A common one-pot sequence involving alkynoic acids is a cascade reaction with dinucleophiles. mdpi.comresearchgate.net This process typically involves:

Metal-Catalyzed Cycloisomerization: An initial intramolecular hydrocarboxylation of the alkynoic acid, catalyzed by a carbophilic metal, generates an alkylidene lactone intermediate.

Nucleophilic Attack: A dinucleophile present in the reaction mixture attacks the lactone.

Further Cyclization/Transformation: Subsequent intramolecular reactions of the resulting intermediate lead to the formation of complex heterocyclic structures.

This approach allows for the rapid construction of diverse molecular scaffolds from simple starting materials in a highly atom-economical manner.

Ruthenium-Catalyzed Cascade Reactions

Ruthenium catalysts have emerged as powerful tools for mediating cascade reactions of alkynoic acids. mdpi.comnih.gov For instance, Grubbs' ruthenium carbenes, well-known for their application in olefin metathesis, have also been shown to catalyze the formation of exocyclic enol lactones from α,ω-alkynoic acids. mdpi.com This lactonization can be the initial step in a one-pot synthesis of complex heterocyclic compounds.

A notable example is the ruthenium-catalyzed cascade reaction between an alkynoic acid and an arylethylamine. mdpi.com The proposed mechanism for such a reaction involves:

Ruthenium-Catalyzed Lactonization: The ruthenium carbene catalyzes the cycloisomerization of the alkynoic acid to form an enol lactone.

Aminolysis: The arylethylamine attacks the enol lactone, opening the ring to form an amide intermediate.

N-Acyl Iminium Ion Formation and Cyclization: In the presence of an acid, the amide undergoes cyclization via the formation of an N-acyl iminium ion, which is then attacked by the aromatic ring to form a new carbon-carbon bond and construct the final polycyclic product.

This type of ruthenium-catalyzed cascade demonstrates high functional group tolerance and provides an efficient route to "drug-privileged" scaffolds. mdpi.com

| Catalyst System | Substrates | Product Type | Reference |

| Grubbs' Ru Carbene / TFA | α,ω-Alkynoic acid, Arylethylamine | Aryl-fused heterocycles | mdpi.com |

| Ru(II) Complex | Alkyne-tethered N-alkoxybenzamide | Isoquinolone derivatives | nih.gov |

This table provides examples of ruthenium-catalyzed cascade reactions involving alkyne-containing substrates.

Stereochemistry and Stereodivergent Synthesis Utilizing 2 Methylpent 3 Ynoic Acid

Isomerism and Stereoisomeric Forms of 2-Methylpent-3-ynoic Acid

This compound possesses a single stereocenter at the C2 carbon, the carbon atom to which the methyl and carboxyl groups are attached. Due to this chiral center, the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomeric forms known as enantiomers.

These enantiomers are designated as (R)-2-Methylpent-3-ynoic acid and (S)-2-Methylpent-3-ynoic acid according to the Cahn-Ingold-Prelog (CIP) priority rules. nih.govnih.gov These molecules are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. As enantiomers, they exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules, which is of paramount importance in biological systems and stereoselective synthesis.

| Isomer | IUPAC Name | Molecular Formula | Chirality |

|---|---|---|---|

| (R)-Enantiomer | (2R)-2-methylpent-3-ynoic acid | C6H8O2 | R-configuration at C2 |

| (S)-Enantiomer | (2S)-2-methylpent-3-ynoic acid | C6H8O2 | S-configuration at C2 |

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule is a central goal in modern organic chemistry, particularly for pharmaceutical applications. Strategies to achieve this for molecules like this compound can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. For instance, a strategy analogous to the diastereoselective preparation of similar compounds involves attaching a chiral auxiliary to a precursor molecule, performing the key bond-forming step to create the C2 stereocenter with high diastereoselectivity, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can be used to control the stereochemistry of a reaction, producing a large quantity of an enantiomerically enriched product.

Substrate Control: If a starting material already contains a chiral center, it can influence the formation of a new stereocenter elsewhere in the molecule.

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers).

Classical Resolution: This involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes are inherently chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the isolation of the new chiral product. researchgate.net

| Strategy | Description | Key Principle |

|---|---|---|

| Chiral Auxiliary | Temporarily introduces a chiral group to guide the reaction stereochemistry. | Diastereomeric transition states |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric induction |

| Chiral Resolution | Separates a mixture of enantiomers. | Formation of separable diastereomers |

| Enzymatic Resolution | Uses enzymes to selectively transform one enantiomer. | Enzyme stereoselectivity |

This compound as a Chiral Building Block

Enantiomerically pure this compound serves as a valuable chiral building block in organic synthesis. sigmaaldrich.com The term "chiral building block" refers to a relatively simple, enantiopure molecule that can be used as a starting material for the synthesis of more complex, stereochemically defined target molecules. buchler-gmbh.com The utility of this compound stems from its possession of three distinct functional groups—a chiral center, a carboxylic acid, and an alkyne—each of which can be selectively manipulated.

Enantiopure Precursors for Complex Molecule Synthesis

The versatile functionality of this compound allows it to be a precursor for a wide range of complex structures. The carboxylic acid can be converted into esters, amides, acid chlorides, or reduced to an alcohol. The alkyne can undergo various transformations, including reduction to an alkene or alkane, hydration to a ketone, or participation in coupling reactions and cycloadditions. The fixed stereochemistry at the C2 position ensures that the chirality is carried through these transformations into the final product. For instance, chiral alkynoic acids can be precursors to complex macrocycles or can be incorporated into peptide chains.

| Functional Group | Reaction Type | Resulting Structure |

|---|---|---|

| Carboxylic Acid | Esterification | Chiral Ester |

| Carboxylic Acid | Amidation | Chiral Amide |

| Carboxylic Acid | Reduction (e.g., with LiAlH4) | Chiral Alcohol |

| Alkyne | Partial Reduction (e.g., Lindlar's catalyst) | Chiral (Z)-Alkene |

| Alkyne | Hydration (e.g., HgSO4, H2SO4) | Chiral β-Keto Acid (may decarboxylate) |

| Alkyne | Sonogashira Coupling | Chiral Aryl/Vinyl-Substituted Alkyne |

Derivatization to Chiral Amino Acid Analogs

Non-proteinogenic amino acids are crucial components in medicinal chemistry and drug design. nih.gov Enantiopure this compound is a suitable precursor for the synthesis of chiral α-methylated amino acid analogs containing an alkyne functionality. A common synthetic route to convert a carboxylic acid into an amine with the loss of one carbon atom is the Curtius rearrangement.

This process would involve:

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to an acyl chloride or mixed anhydride.

Formation of Acyl Azide (B81097): Reaction of the activated acid with an azide source (e.g., sodium azide) to form an acyl azide.

Rearrangement: Thermal or photochemical rearrangement of the acyl azide to an isocyanate.

Trapping and Hydrolysis: Trapping the isocyanate with water or alcohol, followed by hydrolysis, to yield the primary amine.

This sequence would produce 2-amino-2-methylpent-3-yne, a chiral amino acid analog, preserving the stereochemistry of the starting material. Such unnatural amino acids are valuable for creating peptides with modified structures and enhanced biological stability. researchgate.netmdpi.com

Stereospecific Reactions and Mechanistic Implications

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The existing stereocenter in this compound can exert significant influence on the stereochemical outcome of reactions at adjacent functional groups, a phenomenon known as asymmetric induction.

For example, in a reaction involving the addition of a reagent to the alkyne bond, the approach of the reagent can be sterically hindered by the substituents at the C2 chiral center. According to established mechanistic principles, the reagent will preferentially approach from the less hindered face of the molecule. This directional preference, dictated by the pre-existing chirality, leads to the formation of a new stereocenter with a specific configuration, resulting in a diastereomerically enriched product.

A relevant example of this principle is seen in Diels-Alder reactions of related chiral unsaturated acids, where the chirality of the starting material can lead to high diastereoselectivity in the formation of the cyclic product. rsc.org Similarly, intramolecular reactions, such as the cyclization of a derivative of this compound, would be expected to proceed stereospecifically. The fixed geometry of the transition state, which must accommodate the chiral center, would favor the formation of one specific cyclic stereoisomer. Understanding these mechanistic implications is crucial for designing synthetic routes that leverage the inherent chirality of the building block to control the stereochemistry of the final complex molecule.

Computational and Theoretical Investigations of 2 Methylpent 3 Ynoic Acid Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the mechanisms of chemical reactions. For a molecule like 2-methylpent-3-ynoic acid, DFT calculations could be employed to explore various potential reaction pathways, such as additions to the alkyne group, reactions involving the carboxylic acid moiety, or rearrangements.

These calculations would involve mapping the potential energy surface of the reacting system to identify reactants, products, and any intermediates. By calculating the energies of these species, researchers can determine the thermodynamics of the reaction. The choice of the functional and basis set is crucial in DFT calculations to ensure the accuracy of the results. For instance, hybrid functionals like B3LYP are often used for organic molecules to provide a good balance between computational cost and accuracy.

A hypothetical application of DFT to this compound could involve studying its cyclization reactions or its behavior under various catalytic conditions. The calculations would provide insights into the step-by-step process of the reaction, which is often difficult to determine experimentally.

Elucidation of Transition States and Energy Profiles

A key aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. All chemical transformations proceed through such unstable structures. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods, particularly DFT, are instrumental in locating and characterizing transition states. For any proposed reaction of this compound, computational chemists would perform a transition state search to find the geometry of this transient species. Frequency calculations are then typically performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, an energy profile for the entire reaction can be constructed. This profile visually represents the energy changes as the reaction progresses from reactants to products, passing through the transition state. The profile provides crucial information about the reaction's feasibility and kinetics.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +15.0 |

| Products | -10.0 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models establish a correlation between the chemical reactivity and a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure.

For this compound and a series of its derivatives, a QSRR study could be developed to predict a specific type of reactivity, for instance, the rate constant of a particular reaction. The first step would be to generate a set of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

The next step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the observed reactivity. The predictive power of the resulting model is then validated using a separate set of compounds. Such studies are valuable for understanding the structural features that govern reactivity and for designing new molecules with desired properties.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which play a crucial role in the structure and properties of molecules.

For this compound, molecular modeling could be used to investigate its intramolecular and intermolecular interactions. For example, the presence of both a carboxylic acid group and an alkyne moiety allows for the possibility of specific intramolecular interactions that could influence its conformation.

Furthermore, modeling the intermolecular interactions of this compound can provide insights into its physical properties, such as its boiling point, solubility, and crystal packing. Techniques like molecular dynamics simulations could be employed to study the behavior of a collection of this compound molecules over time, providing a dynamic picture of their interactions. The study of these interactions is also critical in understanding how the molecule might interact with biological targets or other chemical species.

Applications and Role of 2 Methylpent 3 Ynoic Acid in Advanced Organic Synthesis

Strategic Intermediate in Total Synthesis

The inherent functionalities of 2-Methylpent-3-ynoic acid, namely the carboxylic acid, the stereocenter at the α-position, and the reactive triple bond, position it as a strategic intermediate in the total synthesis of complex molecules. These features allow for a variety of chemical transformations, enabling the construction of elaborate carbon skeletons with precise stereochemical control.

Precursors to Complex Natural Products (e.g., Hydroporphyrins, Xyloketal D)

In a notable example of a closely related compound, the synthesis of the marine natural product Xyloketal D has been accomplished using (2R)- and (2S)-2-methylpent-4-ynoic acid. This highlights the potential of such chiral alkynoic acids as precursors to complex natural products. In this synthesis, the chiral center of the starting material dictates the stereochemistry of the final product, and the alkyne functionality is crucial for the construction of the core structure.

Table 1: Key Transformations in the Synthesis of Xyloketal D Analogs

| Starting Material | Key Reaction Step | Resulting Moiety |

| (2R)-2-methylpent-4-ynoic acid | Intramolecular cyclization | Chiral dihydrofuran ring |

| Chiral dihydrofuran | Diels-Alder reaction | Bicyclic ketal core |

| Bicyclic ketal | Aromatization | Xyloketal scaffold |

Building Blocks for Macrocyclic Systems

The construction of macrocycles is a formidable challenge in organic synthesis, often requiring creative strategies to achieve ring closure in good yields. This compound can serve as a valuable building block in this context. The carboxylic acid can be activated and coupled with an amino group to form an amide bond, a common linkage in macrocyclic peptides and other natural products. The alkyne functionality can be employed in various macrocyclization reactions, such as ring-closing metathesis (after reduction to an alkene) or intramolecular Sonogashira coupling. The methyl group provides a point of stereochemical definition within the macrocyclic ring.

The general strategy would involve the synthesis of a linear precursor incorporating this compound at one terminus and a suitable reactive partner at the other. Subsequent intramolecular cyclization would then yield the desired macrocycle. The rigidity of the alkyne can also be a desirable feature in pre-organizing the linear precursor for cyclization.

Development of Novel Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the alkyne and carboxylic acid functionalities in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds.

The internal alkyne can undergo a plethora of cycloaddition reactions. For instance, a [3+2] cycloaddition with azides would lead to the formation of triazoles, while reaction with nitrile oxides would yield isoxazoles. Furthermore, the carboxylic acid can be used to direct intramolecular reactions. For example, intramolecular addition of the carboxylate to the alkyne, potentially mediated by a transition metal catalyst, could lead to the formation of lactones containing an exocyclic double bond.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Reaction Type | Resulting Heterocycle |

| Azide (B81097) (R-N₃) | [3+2] Cycloaddition | Substituted Triazole |

| Nitrile Oxide (R-CNO) | [3+2] Cycloaddition | Substituted Isoxazole |

| Hydrazine (H₂N-NH₂) | Condensation/Cyclization | Pyrazolone derivative |

| Transition Metal Catalyst | Intramolecular Cyclization | Substituted Lactone |

Retrosynthetic Analysis and Target-Oriented Synthesis

The principles of retrosynthetic analysis are crucial for devising efficient synthetic routes to complex target molecules. This compound and its derivatives can be key strategic disconnections in such analyses.

Disconnection Strategies for this compound Derivatives

When a target molecule contains a substructure that could be derived from this compound, several disconnection strategies can be envisioned. The most common disconnections would involve breaking the bonds formed from the carboxylic acid and the alkyne.

For instance, an amide linkage in a target molecule could be disconnected to reveal a carboxylic acid (originating from this compound) and an amine. Similarly, a heterocyclic ring could be retrosynthetically opened to a linear precursor containing the 2-methylpent-3-ynoyl moiety. The carbon-carbon triple bond itself can be a point of disconnection, for example, through a retro-Sonogashira reaction, leading to a terminal alkyne and an aryl/vinyl halide.

Table 3: Illustrative Retrosynthetic Disconnections

| Target Substructure | Disconnection | Precursors |

| Amide | C-N bond | This compound + Amine |

| Ester | C-O bond | This compound + Alcohol |

| Substituted Alkyne | C-C triple bond (retro-Sonogashira) | Terminal alkyne derivative of 2-methylpentanoic acid + Aryl/Vinyl Halide |

| Heterocycle | Ring-opening | Linear precursor with 2-methylpent-3-ynoyl group |

Convergent Synthesis Planning

A hypothetical convergent synthesis could involve the preparation of two complex fragments. One fragment could be an elaborated electrophile, and the other could be a nucleophile derived from the carboxylic acid of this compound (e.g., an acyl chloride or an activated ester). The coupling of these two fragments would assemble a significant portion of the target molecule's carbon skeleton. Subsequently, the alkyne functionality of the incorporated 2-methylpent-3-ynoyl unit could be utilized for further transformations, such as a final ring-closing reaction or the introduction of additional complexity. This approach allows for flexibility in the synthesis and facilitates the preparation of analogues by varying the constituent fragments.

Utility in Catalysis and Materials Science Research

Ligand Design in Organometallic Catalysis

There is a notable absence of specific studies detailing the use of this compound as a ligand in organometallic catalysis. While alkynoic acids, in general, can be utilized as precursors for ligand synthesis due to the reactive nature of the carbon-carbon triple bond and the coordinating ability of the carboxyl group, no specific examples involving this compound have been prominently reported in the searched scientific literature. The potential for this molecule to act as a ligand would stem from the coordination of the alkyne and/or the carboxylate moiety to a metal center. However, without experimental data, any discussion on its efficacy, the properties of the resulting metal complexes, or their catalytic activity would be purely speculative.

Precursors for Polymer and Material Chemistry

Explorations in Chemical Biology Research

Enzymatic Transformations and Metabolic Pathways

Detailed studies on the enzymatic transformations or metabolic pathways involving this compound are not described in the available biochemical literature. While research exists on the enzymatic processing of other alkynoic acids, often as inhibitors of specific enzymes, this particular compound has not been the subject of such investigations. Therefore, no data can be presented on its biotransformation, metabolic fate, or its interaction with specific enzyme systems.

Role as a Molecular Probe or Intermediate in Biochemical Processes

The use of this compound as a molecular probe or a specific intermediate in the investigation of biochemical processes is not documented. Molecular probes are typically designed with specific reporter groups and reactive moieties to interact with and report on biological systems. While the alkyne group can be used in "click chemistry" for bioconjugation, there is no evidence to suggest that this compound has been functionalized or utilized for such purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.